

URB-597 In Vitro FAAH Inhibition Assay: Application Notes and Protocols

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Compound of Interest		
Compound Name:	URB-597	
Cat. No.:	B1682809	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

URB-597, also known as KDS-4103, is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system. FAAH is responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides. By inhibiting FAAH, **URB-597** effectively increases the endogenous levels of anandamide, thereby enhancing its signaling through cannabinoid receptors (CB1 and CB2) and other targets. This modulation of the endocannabinoid system has shown potential therapeutic effects, including anxiolytic, antidepressant, and analgesic properties. This document provides detailed application notes and protocols for conducting in vitro FAAH inhibition assays using **URB-597**, intended for researchers, scientists, and drug development professionals.

Principle of the Assay

The in vitro FAAH inhibition assay is designed to quantify the potency of a compound, such as **URB-597**, in inhibiting the enzymatic activity of FAAH. The assay typically utilizes a source of the FAAH enzyme, which can be derived from recombinant sources, cell lysates, or tissue homogenates (e.g., brain or liver microsomes). The activity of FAAH is measured by monitoring the hydrolysis of a specific substrate. The inhibitory effect of **URB-597** is determined by measuring the reduction in substrate hydrolysis in the presence of the compound. The potency of the inhibitor is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce FAAH activity by 50%.



Data Presentation

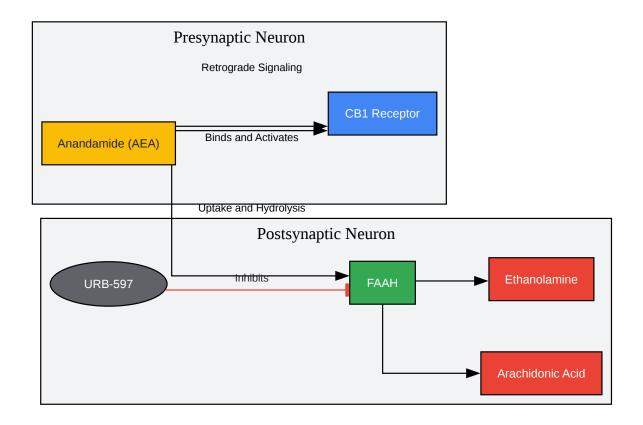
The inhibitory potency of **URB-597** on FAAH has been determined in various in vitro systems. The following table summarizes the reported IC50 values.

Enzyme Source	Substrate	Assay Method	IC50 (nM)	Reference(s)
Rat Brain Membranes	[3H]Anandamide	Radiometric	5	[1][2]
Human Liver Microsomes	Not Specified	Not Specified	3	[1][2]
Human Liver Microsomes	Not Specified	Not Specified	3	[3]
Recombinant Human FAAH	Not Specified	Not Specified	4.6	[3]
N1E115 Cell Homogenate	[3H]Anandamide	Radiometric	31 ± 3.5	[4]
N1E115 Cell Homogenate	[3H]Palmitoyleth anolamide	Radiometric	600 ± 101	[4]

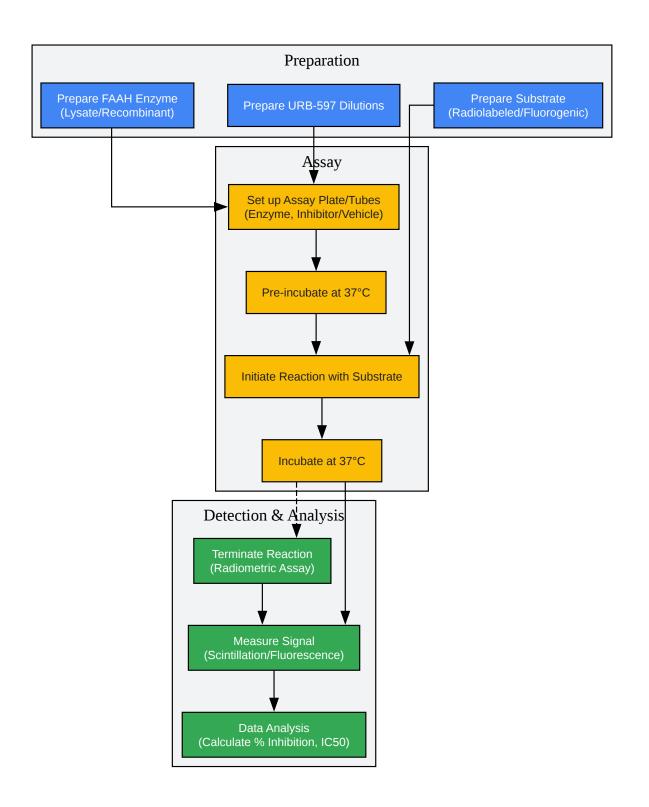
Signaling Pathway

The following diagram illustrates the mechanism of action of **URB-597** within the endocannabinoid signaling pathway.









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